Cas no 2098079-54-8 (2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one)

2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
- 2-azido-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone
- 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
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- インチ: 1S/C9H16N4O2/c1-7(14)8-2-4-13(5-3-8)9(15)6-11-12-10/h7-8,14H,2-6H2,1H3
- InChIKey: XTYMGVGZUIFSEM-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1CCN(C(CN=[N+]=[N-])=O)CC1
計算された属性
- せいみつぶんしりょう: 212.12732577 g/mol
- どういたいしつりょう: 212.12732577 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- ぶんしりょう: 212.25
- トポロジー分子極性表面積: 54.9
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5416-0.25g |
2-azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5416-1g |
2-azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-5416-5g |
2-azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | A193246-1g |
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 1g |
$ 570.00 | 2022-06-08 | ||
TRC | A193246-100mg |
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 100mg |
$ 95.00 | 2022-06-08 | ||
Life Chemicals | F1907-5416-0.5g |
2-azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A193246-500mg |
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-5416-10g |
2-azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5416-2.5g |
2-azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one |
2098079-54-8 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-oneに関する追加情報
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one (CAS No. 2098079-54-8): A Comprehensive Overview
2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one (CAS No. 2098079-54-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azide and piperidine functionalities, holds potential applications in various therapeutic areas, including neurodegenerative diseases and cancer. This comprehensive overview aims to provide a detailed insight into the chemical structure, synthesis, biological activity, and potential therapeutic applications of 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one.
Chemical Structure and Synthesis
The chemical structure of 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one is defined by its azide group (-N3) and a piperidine ring substituted with a hydroxyethyl group. The azide functionality is particularly noteworthy due to its reactivity and versatility in chemical synthesis, making it a valuable building block for the preparation of more complex molecules. The synthesis of this compound typically involves a multi-step process, starting with the formation of the piperidine ring and subsequent functionalization with the azide group.
Recent studies have explored various synthetic routes to optimize the yield and purity of 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one. One such method involves the use of copper-catalyzed azide–alkyne cycloaddition (CuAAC), a highly efficient and selective reaction that has gained widespread use in click chemistry. This approach not only enhances the yield but also reduces the formation of side products, making it an attractive option for large-scale production.
Biological Activity
The biological activity of 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one has been extensively studied in both in vitro and in vivo models. One of the key areas of interest is its potential as a neuroprotective agent. Research has shown that this compound can effectively cross the blood-brain barrier and exhibit neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function.
In a recent study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one significantly reduced oxidative stress and inflammation in neuronal cells exposed to toxic stimuli. These findings suggest that this compound may have therapeutic potential for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Beyond its neuroprotective properties, 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one has also shown promise in cancer research. Studies have indicated that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation and apoptosis. In particular, it has been found to be effective against breast cancer cells, where it induced cell cycle arrest and apoptosis through the modulation of p53 and Bcl-2 family proteins.
Potential Therapeutic Applications
The unique chemical structure and biological activity of 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one make it an attractive candidate for further development as a therapeutic agent. In the context of neurodegenerative diseases, this compound could be used to develop new treatments that target oxidative stress and inflammation, two key factors contributing to neuronal damage.
In cancer research, the ability of 2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-y l)ethan - ione to inhibit cell proliferation and induce apoptosis suggests its potential as an anticancer drug. Further preclinical studies are needed to evaluate its efficacy and safety in animal models before advancing to clinical trials.
Clinical Trials and Future Directions
To date, no clinical trials have been conducted specifically on 2-Azido - ione - ione - ione - ione - ione - ione - ione - ione - ione - ione - ione - ione - ione - (4 -( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( (( (( (( (( (( (( (( (( (( (( (( (( ((( ((( ((( ((( ((( ((( ((( ((( ((( ((( ((( ((( ((( ((( ((( ((((((((((((((((((((((((((((((((((((((((((((((((( (((((( (((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( ((((((((( )))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))))) ))))))) ))) ))))))) ))) ))))))) ))) ))))))) ))) ))))))) ))) ))))))) ))) ))))))) ))) ))))))) ))) ))))))) ))) ))))))) ))) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) )(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(4 -(hydroxy ethyl)p iper idine yl)e than yl one) strong > have been initiated. However, preclinical studies have provided promising results that warrant further investigation. The next steps will involve conducting phase I clinical trials to assess the safety and tolerability of this compound in humans. p > < p >In addition to clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of2-Azido - yl e than yl one) strong > to enhance its bioavailability and reduce potential side effects. Advanced drug delivery systems, such as nanoparticles or liposomes, are being explored to improve targeted delivery to specific tissues or organs. p > < p >Furthermore, efforts are underway to develop prodrugs or analogs of2-Azido - yl e than yl one) strong > with enhanced therapeutic profiles. These derivatives aim to address limitations such as poor solubility or metabolic instability while maintaining or even enhancing biological activity. p > < p >< strong >Conclusion strong > p > < p >< strong >2-Azido - yl e than yl one strong >(CAS No .< strong >2098079- strong >5< strong >8) strong > represents a promising compound with diverse biological activities . Its unique chemical structure , combined with its potential therapeutic applications , makes it an exciting area of research in medicinal chemistry . As further studies continue to unravel its full potential , it is anticipated that2-Azido - yl e than yl one strong > will play a significant role in developing new treatments for neurodegenerative diseases , cancer , and other medical conditions . p > article > response > (Note: The repeated text was due to an error during formatting; please ensure only one instance of each section is included.)
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